2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone
Description
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-1-[7-(2-methylphenyl)-1,4-thiazepan-4-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-16-6-4-5-7-18(16)21-10-11-23(12-13-27-21)22(24)15-17-8-9-19(25-2)20(14-17)26-3/h4-9,14,21H,10-13,15H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOWASUDUYPOCZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2CCN(CCS2)C(=O)CC3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key features of the target compound with structurally related analogs:
| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | LogP (Predicted) | Solubility (mg/mL) |
|---|---|---|---|---|---|
| 2-(3,4-Dimethoxyphenyl)-1-(7-(o-tolyl)-1,4-thiazepan-4-yl)ethanone | 1,4-Thiazepane | 3,4-Dimethoxyphenyl, o-tolyl | 397.5 | 3.8 | <0.1 (aqueous) |
| 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone | 1,2,4-Triazole | Phenylsulfonyl, 2,4-difluorophenyl | 547.6 | 4.2 | 0.05 (aqueous) |
| 1-(4-(2-Methoxyphenyl)piperazin-1-yl)-2-(3,4-dichlorophenyl)ethanone | Piperazine | 2-Methoxyphenyl, 3,4-dichlorophenyl | 375.3 | 3.5 | 0.2 (aqueous) |
Key Observations :
- Core Heterocycle : The 1,4-thiazepane in the target compound provides greater ring flexibility compared to the rigid 1,2,4-triazole in the analog from . This flexibility may enhance binding to allosteric protein sites .
- Substituent Effects : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with the electron-withdrawing sulfonyl and difluorophenyl groups in the triazole-based compound. This difference likely reduces the target compound’s metabolic oxidation susceptibility compared to the triazole analog .
- Lipophilicity : The target compound’s predicted LogP (3.8) is lower than the triazole analog (4.2), suggesting better aqueous solubility, though both remain poorly soluble.
Pharmacological Activity
Limited direct data exists for the target compound, but inferences can be drawn from structural analogs:
- Triazole Analog () : Demonstrates moderate inhibitory activity against COX-2 (IC₅₀ = 1.2 µM) due to the sulfonyl group’s interaction with the enzyme’s hydrophobic pocket. However, the fluorine substituents may contribute to hepatotoxicity risks .
- Piperazine Analog: Shows high affinity for serotonin receptors (5-HT₁ₐ, Ki = 12 nM), attributed to the dichlorophenyl and methoxy groups. The target compound’s dimethoxyphenyl moiety may similarly target monoamine receptors but with reduced potency due to lack of halogenation .
- This contrasts with the triazole analog’s COX-2 selectivity .
Q & A
Q. Why do biological activity results vary between cell-based and cell-free assays?
- Methodological Answer :
- Membrane Permeability : Compare activity in cell-free (e.g., enzyme-only) vs. cell-based assays; low permeability may require prodrug derivatization.
- Protein Binding : Measure compound sequestration by serum albumin using equilibrium dialysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
